Thermal Handling Stability: Melting Point Differentiation vs. 3-(4-Fluorophenyl)-3-oxopropanenitrile
The melting point of 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile is 116–118 °C, which is 32–34 °C higher than that of the mono-fluorinated analogue 3-(4-fluorophenyl)-3-oxopropanenitrile (melting point 84–88 °C) . This elevated melting point indicates stronger crystal lattice packing attributable to the heavier bromine atom and the ortho-fluorine effect, which may confer superior thermal stability during long-term storage and reduced sublimation loss under high-vacuum drying compared to the mono-fluoro analogue.
| Evidence Dimension | Melting point (capillary/thermal analysis) |
|---|---|
| Target Compound Data | 116–118 °C |
| Comparator Or Baseline | 3-(4-Fluorophenyl)-3-oxopropanenitrile (CAS 4640-67-9): 84–88 °C |
| Quantified Difference | ΔTₘ = +32 to +34 °C (target vs. mono-fluoro analogue) |
| Conditions | Reported by ChemicalBook (target) and GuideChem (comparator); specific method not disclosed |
Why This Matters
Procurement of a higher-melting intermediate reduces the risk of physical form changes during shipping and warehousing, and can simplify handling in automated solid-dispensing platforms.
